molecular formula C17H14ClN3O3 B2680308 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide CAS No. 478042-37-4

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2680308
CAS No.: 478042-37-4
M. Wt: 343.77
InChI Key: XFTWSYYGXNXWQZ-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide features a 1,2,4-oxadiazole core substituted at the 3-position with a 4-chlorophenyl group and linked via a methylene bridge to an acetamide moiety bearing a 4-methoxyphenyl substituent. The 1,2,4-oxadiazole ring is an electron-deficient heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-23-14-8-6-13(7-9-14)19-15(22)10-16-20-17(21-24-16)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTWSYYGXNXWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with 4-methoxyphenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing oxadiazole moieties. The presence of the 4-chlorophenyl and methoxyphenyl groups enhances the compound's ability to interact with biological targets involved in cancer progression.

  • Mechanisms of Action :
    • Enzyme Inhibition : Compounds like this one can inhibit key enzymes involved in cancer cell proliferation.
    • Receptor Modulation : They may act as modulators for various receptors that are crucial in signaling pathways associated with tumor growth.
  • Case Studies :
    • A study demonstrated that similar oxadiazole derivatives exhibited IC50 values ranging from 2.76 µM to 9.27 µM against various cancer cell lines, indicating significant cytotoxic effects .
StudyCompoundActivityIC50 Value
Similar Oxadiazole DerivativeAntitumor2.76 µM (OVXF 899)
1,3,4-Oxadiazole DerivativeCytotoxicity against multiple cancer cell lines9.27 µM (PXF 1752)

Antimicrobial Activity

Oxadiazole derivatives have also shown promising antimicrobial properties. The compound's structure allows it to disrupt bacterial cell walls or inhibit vital metabolic processes.

  • Mechanisms of Action :
    • Cell Wall Disruption : The compound may interfere with the synthesis of peptidoglycan in bacterial cells.
    • Metabolic Inhibition : It can inhibit enzymes critical for bacterial metabolism.
  • Case Studies :
    • Research has indicated that derivatives similar to this compound display varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects, which can be beneficial in treating conditions characterized by inflammation.

  • Mechanisms of Action :
    • Inhibition of pro-inflammatory cytokines.
    • Modulation of signaling pathways involved in inflammation.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell proliferation or microbial growth. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related compounds is summarized in Table 1.

Table 1: Comparison of Structural Features and Physicochemical Properties

Compound Name Core Structure Substituents Melting Point (°C) Purity (%) Biological Activity Reference
Target Compound 1,2,4-oxadiazole 3-(4-chlorophenyl), N-(4-methoxyphenyl)acetamide N/A N/A Not reported -
11g () 1,2,4-oxadiazole 3-(4-chlorophenyl), N-isopropyl, 4-chlorophenoxy 133.4–135.8 99.9 Proteasome inhibitor
20c () Cephalosporin 3-propyl-1,2,4-oxadiazole, 4-methoxyphenyl N/A N/A Anti-tubercular
3.1.3 () Thiazolidin-thiazole Benzothiazolylamino, 4-chlorophenoxy N/A N/A Antitumor (most active)
compound 1,2,4-triazole 4-(4-chlorophenyl), 5-(4-methoxyphenyl), sulfanyl N/A N/A Not reported
478045-96-4 () Oxadiazolidinone 4-(4-chlorophenyl), 2-methyl-3-oxo, N-(5-methylisoxazol-3-yl) N/A N/A Not reported

Key Observations:

Heterocyclic Core Influence: The target compound’s 1,2,4-oxadiazole core differs from thiazole () and triazole () analogs. Oxadiazolidinones () exhibit a saturated ring, which may reduce reactivity but improve bioavailability compared to aromatic oxadiazoles .

Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with the 4-chlorophenoxy substituent in 11g (). Methoxy groups improve solubility via hydrogen bonding, whereas chloro substituents enhance lipophilicity and target affinity .

Synthesis and Purity :

  • Compounds like 11g () were synthesized using triethylamine and purified via silica gel chromatography, achieving >99% purity . In contrast, cephalosporin-oxadiazole hybrids () showed low yields (2–7%), highlighting synthetic challenges in complex frameworks .

Structural Analogues in Patents

The European patent () lists benzothiazole-acetamide derivatives (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide) with structural similarities to the target compound. Replacing benzothiazole with oxadiazole could modulate selectivity for kinase or protease targets .

Biological Activity

The compound 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of the oxadiazole ring and various aromatic groups, suggest a promising profile for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H15ClN4O3C_{16}H_{15}ClN_{4}O_{3} with a molecular weight of approximately 348.82 g/mol. The structure comprises a 4-chlorophenyl group, an oxadiazole moiety, and a methoxyphenyl acetamide segment, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit diverse biological activities including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Activity : Potential to inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazole compounds possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds generally range from 4.69 to 22.9 µM against various strains such as Bacillus subtilis and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Mechanisms of action include:

  • Inhibition of key enzymes involved in cancer cell proliferation (e.g., thymidylate synthase and histone deacetylases).
  • Induction of apoptosis in cancer cells through various signaling pathways .

A detailed structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups like chlorine enhances anticancer activity by increasing the electron deficiency at the reactive sites .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of similar oxadiazole compounds:

  • Anticancer Mechanisms : A study focusing on oxadiazole derivatives demonstrated their ability to inhibit telomerase activity, which is crucial for cancer cell immortality .
  • Antimicrobial Efficacy : Another research highlighted that certain oxadiazole derivatives showed promising results against Escherichia coli and Pseudomonas aeruginosa, with MIC values indicating effective inhibition .
  • Inflammation Modulation : Compounds with similar structural features were shown to modulate inflammatory responses in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activity Summary

Activity Type Description MIC Values (µM) References
AntimicrobialEffective against Gram-positive/negative bacteria4.69 - 22.9
AnticancerInhibits cell proliferation via enzyme inhibitionN/A
Anti-inflammatoryModulates inflammatory pathways in vivoN/A

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